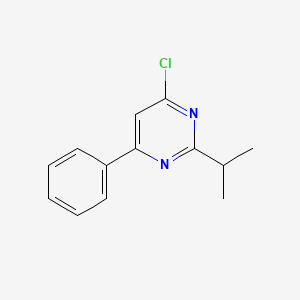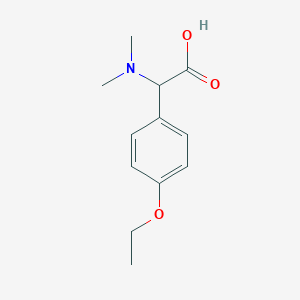
2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a dimethylamino group and an ethoxyphenyl group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-ethoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The reaction between 4-ethoxybenzaldehyde and dimethylamine in the presence of a suitable catalyst forms an intermediate compound.
Acetic Acid Addition: The intermediate is then reacted with acetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylamino or ethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with enzymes or receptors, while the ethoxyphenyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Lacks the ethoxy group, which may affect its properties.
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
Uniqueness
2-(Dimethylamino)-2-(4-ethoxyphenyl)acetic acid is unique due to the presence of both dimethylamino and ethoxyphenyl groups, which confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(dimethylamino)-2-(4-ethoxyphenyl)acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-4-16-10-7-5-9(6-8-10)11(12(14)15)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15) |
InChI Key |
MIYRWVQNBMODGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


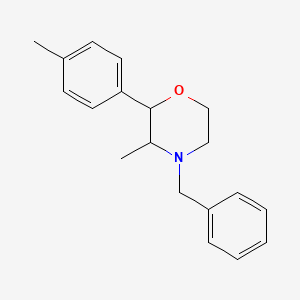



![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
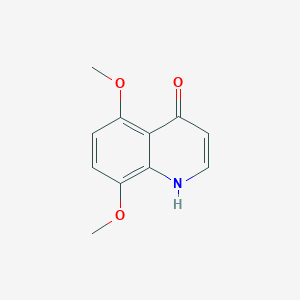
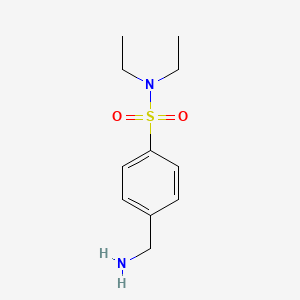
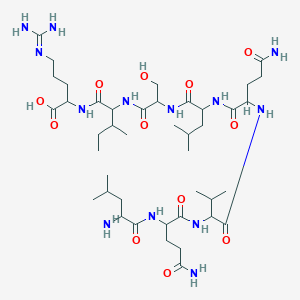
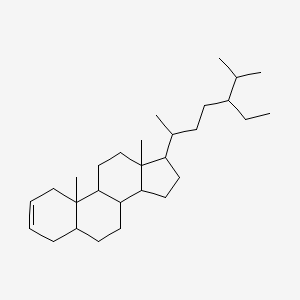
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)

